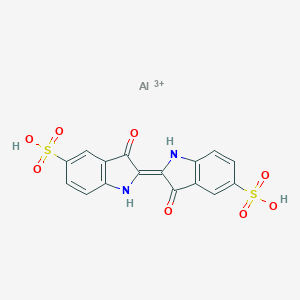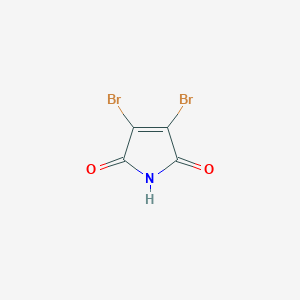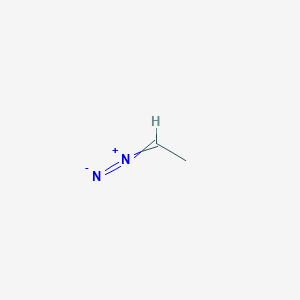
6-Gingerol
Übersicht
Beschreibung
Gingerol is a phenolic phytochemical compound found in fresh ginger (Zingiber officinale). It is responsible for the pungent taste of ginger and is normally found as a yellow oil in the ginger rhizome, but can also form a low-melting crystalline solid. Gingerol is known for its various medicinal properties, including anti-inflammatory, antioxidant, and anticancer activities .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Gingerol kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Aldolkondensation von Vanillin mit Aceton, gefolgt von Hydrierung und anschließender Oxidation. Die Reaktionsbedingungen umfassen typischerweise die Verwendung einer Base wie Natriumhydroxid für die Aldolkondensation und eines Katalysators wie Palladium auf Kohlenstoff für den Hydrierungsschritt.
Industrielle Produktionsverfahren: Die industrielle Produktion von Gingerol erfolgt häufig durch Extraktion aus Ingwer-Rhizomen. Der Extraktionsprozess kann durch verschiedene Lösungsmittel und Techniken optimiert werden. So haben sich beispielsweise Hochdruck-Extraktionsverfahren als ergiebiger in Bezug auf die Gingerol-Konzentration erwiesen als herkömmliche Verfahren . Das extrahierte Gingerol wird dann mittels chromatographischer Techniken gereinigt, um ein Produkt mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Gingerol unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Gingerol kann zu Zingeron oxidiert werden, einer Verbindung mit einem würzig-süßen Aroma.
Dehydratisierung: Wenn Ingwer getrocknet oder leicht erhitzt wird, unterliegt Gingerol einer Dehydratisierung, wobei Shogaole entstehen, die etwa doppelt so scharf wie Gingerol sind.
Reduktion: Gingerol kann zu Dihydrogingerol reduziert werden, das andere biologische Aktivitäten aufweist.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Dehydratisierung: Leichte Erwärmung oder Trocknungsbedingungen reichen aus, um eine Dehydratisierung zu induzieren.
Reduktion: Als Reduktionsmittel können Natriumborhydrid oder katalytische Hydrierung eingesetzt werden.
Hauptprodukte, die gebildet werden:
Zingeron: Entsteht durch Oxidation.
Shogaole: Entstehen durch Dehydratisierung.
Dihydrogingerol: Entsteht durch Reduktion.
Wissenschaftliche Forschungsanwendungen
Gingerol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Ausgangsmaterial für die Synthese verschiedener bioaktiver Verbindungen verwendet.
Biologie: Untersucht werden seine Auswirkungen auf zelluläre Prozesse und Signalwege.
Industrie: Wird in der Lebensmittelindustrie als natürlicher Geschmacksstoff und Konservierungsmittel verwendet.
5. Wirkmechanismus
Gingerol entfaltet seine Wirkung über mehrere Mechanismen:
Entzündungshemmend: Hemmt die Produktion von proinflammatorischen Zytokinen und Enzymen wie Cyclooxygenase.
Antioxidativ: Fängt freie Radikale ab und verstärkt die Aktivität antioxidativer Enzyme.
Krebshemmend: Induziert Apoptose und hemmt die Proliferation von Krebszellen, indem es verschiedene Signalwege moduliert.
Molekulare Zielstrukturen: Zu den Zielstrukturen gehören der Nuclear Factor-Kappa B (NF-κB), Mitogen-aktivierte Proteinkinase (MAPK) und transienten Rezeptorpotenzial Vanilloid (TRPV)-Kanäle.
Wirkmechanismus
Gingerol is part of a family of related compounds, including shogaols and paradols. These compounds share similar structures but differ in their pungency and biological activities:
Uniqueness of Gingerol: Gingerol is unique due to its balance of pungency and medicinal properties. It is less pungent than shogaols but still retains significant biological activity, making it a versatile compound for various applications.
Vergleich Mit ähnlichen Verbindungen
Gingerol ist Teil einer Familie verwandter Verbindungen, darunter Shogaole und Paradole. Diese Verbindungen haben ähnliche Strukturen, unterscheiden sich aber in ihrer Schärfe und biologischen Aktivität:
Einzigartigkeit von Gingerol: Gingerol ist einzigartig durch seine Balance aus Schärfe und medizinischen Eigenschaften. Es ist weniger scharf als Shogaole, behält aber dennoch eine signifikante biologische Aktivität, was es zu einer vielseitigen Verbindung für verschiedene Anwendungen macht.
Liste ähnlicher Verbindungen:
- Shogaole
- Paradole
- Zingeron
- Dihydrogingerol
Die vielfältigen Anwendungen und einzigartigen Eigenschaften von Gingerol machen es zu einer Verbindung von großem Interesse sowohl in der wissenschaftlichen Forschung als auch in industriellen Anwendungen.
Eigenschaften
IUPAC Name |
(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14,18,20H,3-7,9,12H2,1-2H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDDIKRKFXEWBK-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041035 | |
| Record name | (6)-Gingerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23513-14-6 | |
| Record name | [6]-Gingerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23513-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gingerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6)-Gingerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GINGEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/925QK2Z900 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(Difluoromethyl)thio]benzene](/img/structure/B72450.png)











